molecular formula C7H16N2 B12910357 3-Pyrrolidinamine,1-propyl-,(3S)-

3-Pyrrolidinamine,1-propyl-,(3S)-

Katalognummer: B12910357
Molekulargewicht: 128.22 g/mol
InChI-Schlüssel: QQBSLNKWDXZLKL-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyrrolidinamine,1-propyl-,(3S)- is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol . It is a heterocyclic amine, characterized by a pyrrolidine ring substituted with a propyl group at the nitrogen atom and an amine group at the third carbon atom. This compound is used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinamine,1-propyl-,(3S)- typically involves the reaction of pyrrolidine with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 3-Pyrrolidinamine,1-propyl-,(3S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced equipment to ensure consistent quality and efficiency. The product is then purified using techniques such as distillation, crystallization, or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyrrolidinamine,1-propyl-,(3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

3-Pyrrolidinamine,1-propyl-,(3S)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Pyrrolidinamine,1-propyl-,(3S)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Pyrrolidinamine,1-propyl-,(3S)- is unique due to its specific structural features, such as the propyl group at the nitrogen atom and the amine group at the third carbon atom. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C7H16N2

Molekulargewicht

128.22 g/mol

IUPAC-Name

(3S)-1-propylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2/c1-2-4-9-5-3-7(8)6-9/h7H,2-6,8H2,1H3/t7-/m0/s1

InChI-Schlüssel

QQBSLNKWDXZLKL-ZETCQYMHSA-N

Isomerische SMILES

CCCN1CC[C@@H](C1)N

Kanonische SMILES

CCCN1CCC(C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.